2-Amino-3-(4-hydroxycyclohexyl)propanoic acid
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Overview
Description
2-Amino-3-(4-hydroxycyclohexyl)propanoic acid is an organic compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol This compound is a derivative of amino acids and features a cyclohexyl ring substituted with a hydroxyl group at the fourth position
Preparation Methods
The synthesis of 2-Amino-3-(4-hydroxycyclohexyl)propanoic acid can be achieved through several synthetic routes. . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Amino-3-(4-hydroxycyclohexyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The hydroxyl group on the cyclohexyl ring can be oxidized to form a ketone, while the amino group can participate in substitution reactions to form various derivatives. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-3-(4-hydroxycyclohexyl)propanoic acid has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used to study the effects of amino acid derivatives on cellular processes. . Additionally, it may have industrial applications in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-(4-hydroxycyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various physiological effects . The hydroxyl group on the cyclohexyl ring may play a role in its binding affinity to these targets, while the amino group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
2-Amino-3-(4-hydroxycyclohexyl)propanoic acid can be compared to other similar compounds, such as 2-Amino-3-(4-hydroxyphenyl)propanoic acid (tyrosine) and 2-Amino-3-(4-hydroxy-3-iodophenyl)propanoic acid . While these compounds share structural similarities, the presence of different substituents on the aromatic or cyclohexyl ring can lead to variations in their chemical and biological properties. The unique combination of the cyclohexyl ring and hydroxyl group in this compound distinguishes it from other amino acid derivatives.
Properties
CAS No. |
4441-51-4 |
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Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-amino-3-(4-hydroxycyclohexyl)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h6-8,11H,1-5,10H2,(H,12,13) |
InChI Key |
HUGAWXCWXHSPBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CC(C(=O)O)N)O |
Origin of Product |
United States |
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